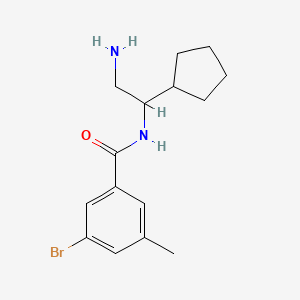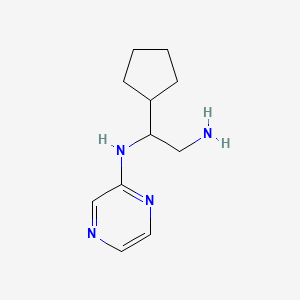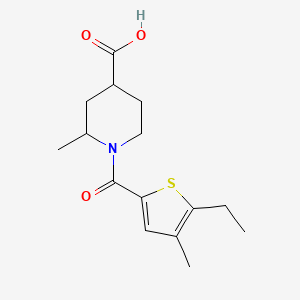![molecular formula C12H14N2O3 B6634021 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid](/img/structure/B6634021.png)
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid, also known as CPMAA, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic properties. This compound belongs to the class of amino acids and has a unique chemical structure that makes it a promising candidate for further research.
作用机制
The mechanism of action of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting certain enzymes and signaling pathways that are involved in the growth and survival of cancer cells and neurons. 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to inhibit the activity of the enzyme pyruvate kinase M2, which is overexpressed in many cancer cells and plays a role in tumor growth and metabolism.
Biochemical and Physiological Effects:
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have several biochemical and physiological effects, including the inhibition of tumor cell growth and the protection of neurons from oxidative stress and apoptosis. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to increase the production of certain neurotransmitters, such as dopamine and serotonin, which may contribute to its neuroprotective effects.
实验室实验的优点和局限性
One advantage of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is its synthetic nature, which allows for precise control over its chemical structure and properties. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have low toxicity and is well tolerated in animal studies. However, one limitation of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several potential future directions for research on 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid, including further studies on its mechanism of action and its potential use in the treatment of various diseases. Additionally, the development of new synthesis methods and modifications to the chemical structure of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid may lead to the discovery of even more potent and effective compounds.
合成方法
The synthesis of 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid involves several steps, including the reaction of cyclopropylamine with 2-methylpyridine-4-carbonyl chloride, followed by the addition of sodium hydroxide and acetic acid. The resulting product is then purified using various methods such as chromatography and recrystallization.
科学研究应用
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been studied for its potential use in the treatment of various diseases, including cancer and neurological disorders. Several studies have shown that 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has anti-tumor properties and can inhibit the growth of cancer cells in vitro. Additionally, 2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
属性
IUPAC Name |
2-[cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3/c1-8-6-9(4-5-13-8)12(17)14(7-11(15)16)10-2-3-10/h4-6,10H,2-3,7H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTCINLMHLDUZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)N(CC(=O)O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Cyclopropyl-(2-methylpyridine-4-carbonyl)amino]acetic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(2-Bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633938.png)

![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-4-yl]propanoic acid](/img/structure/B6633950.png)
![(2R)-2-[(2-bromo-3-methylbenzoyl)amino]propanoic acid](/img/structure/B6633958.png)
![3-[1-(4-Chloro-3-fluorobenzoyl)piperidin-3-yl]propanoic acid](/img/structure/B6633959.png)
![4-[[(2,6-Dimethylbenzoyl)amino]methyl]oxane-4-carboxylic acid](/img/structure/B6633960.png)

![2-[(2,2-Dimethylbutylamino)methyl]-4-fluorophenol](/img/structure/B6633985.png)





![3-[1-(2-Methylpyridine-4-carbonyl)piperidin-4-yl]propanoic acid](/img/structure/B6634026.png)